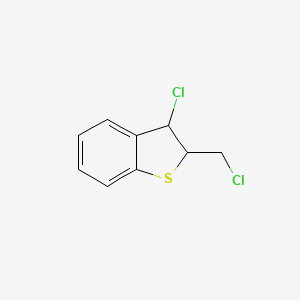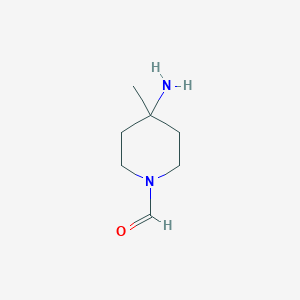
1-Piperidinecarboxaldehyde, 4-amino-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinecarboxaldehyde, 4-amino-4-methyl- is an organic compound with the molecular formula C7H14N2O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is notable for its functional groups, which include an aldehyde group and an amino group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Piperidinecarboxaldehyde, 4-amino-4-methyl- can be synthesized through various methods. One common approach involves the reaction of 4-amino-4-methylpiperidine with a suitable aldehyde precursor under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1-Piperidinecarboxaldehyde, 4-amino-4-methyl- often involves large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Piperidinecarboxaldehyde, 4-amino-4-methyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid derivative.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 4-amino-4-methylpiperidine-1-carboxylic acid.
Reduction: 4-amino-4-methylpiperidine-1-methanol.
Substitution: Various substituted piperidine derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-Piperidinecarboxaldehyde, 4-amino-4-methyl- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Piperidinecarboxaldehyde, 4-amino-4-methyl- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the context of its use, such as in drug development or biochemical studies.
Vergleich Mit ähnlichen Verbindungen
- 1-Piperidinecarboxaldehyde, 4-amino-4-ethyl-
- 1-Piperidinecarboxaldehyde, 4-amino-4-phenyl-
- 1-Piperidinecarboxaldehyde, 4-amino-4-isopropyl-
Comparison: 1-Piperidinecarboxaldehyde, 4-amino-4-methyl- is unique due to its specific functional groups and molecular structure, which confer distinct reactivity and properties. Compared to its analogs, it may exhibit different chemical behavior and biological activity, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C7H14N2O |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
4-amino-4-methylpiperidine-1-carbaldehyde |
InChI |
InChI=1S/C7H14N2O/c1-7(8)2-4-9(6-10)5-3-7/h6H,2-5,8H2,1H3 |
InChI-Schlüssel |
CGKJAUAHQWIVHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(CC1)C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


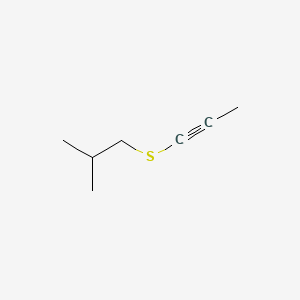


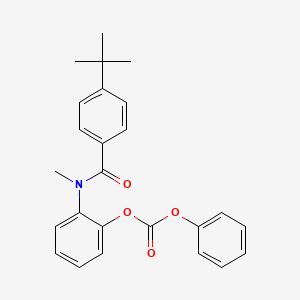
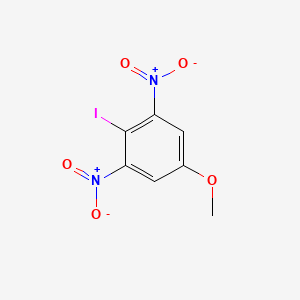
![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B13800634.png)
![6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13800640.png)

![1H,9H-Pyrazolo[1,2-a]indazole-1,3(2H)-dione](/img/structure/B13800645.png)



![5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800694.png)
